6-(2,3-difluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,3-Difluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound characterized by its unique molecular structure, which includes a triazolo-thiadiazole core and difluorophenyl and thienyl substituents
Preparation Methods
The synthesis of 6-(2,3-difluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting with the preparation of the core triazolo-thiadiazole structure. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency. The reaction conditions, including temperature, pressure, and reaction time, are carefully monitored and controlled.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis, which allows for a more efficient and scalable production method. This technique involves the continuous feeding of reactants through a reactor system, where the reaction takes place in a controlled manner.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The choice of reagents and conditions depends on the desired transformation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation Products: Depending on the site of oxidation, products may include hydroxylated or carboxylated derivatives.
Reduction Products: Reduction reactions can yield compounds with reduced functional groups, such as alcohols or amines.
Substitution Products: Substitution reactions can lead to the formation of derivatives with different substituents on the core structure.
Scientific Research Applications
6-(2,3-Difluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and technologies.
Mechanism of Action
The mechanism by which 6-(2,3-difluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting their normal function and leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, triggering signaling pathways that result in biological responses.
Comparison with Similar Compounds
6-(2,3-Difluorophenyl)-3-(2-thienyl)triazolo[3,4-b][1,3,4]thiadiazole: A closely related compound with similar biological activity.
6-(2,3-Difluorophenyl)-3-(2-thienyl)triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives with different substituents on the core structure.
Properties
IUPAC Name |
6-(2,3-difluorophenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F2N4S2/c14-8-4-1-3-7(10(8)15)12-18-19-11(9-5-2-6-20-9)16-17-13(19)21-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNONTJSXUHPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NN3C(=NN=C3S2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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